molecular formula C19H20N4O3S B2516852 N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide CAS No. 946356-39-4

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide

Cat. No. B2516852
CAS RN: 946356-39-4
M. Wt: 384.45
InChI Key: XPOCFHFZSJQVEC-UHFFFAOYSA-N
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Description

The compound "N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of medicinal properties, including antibacterial, diuretic, and antiepileptic activities. Sulfonamides typically contain a sulfonyl amine group connected to an aromatic or heteroaromatic ring. The specific structure of this compound suggests potential biological activity, possibly as an enzyme inhibitor or therapeutic agent.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of an amine with a sulfonyl chloride. In a related study, the synthesis of a series of sulfonamides was initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent molecule, which was then treated with various alkyl/aralkyl halides to produce a series of new derivatives . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further substituted with various functional groups that can influence the compound's biological activity. In the case of the compound , the presence of a methoxy group and a methylpyrimidinyl moiety suggests that it could interact with biological targets through hydrogen bonding and hydrophobic interactions. The molecular structure is crucial for the compound's ability to fit into the active site of enzymes or receptors .

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, which can be used to modify their structure and, consequently, their biological activity. For instance, the reaction of aminomethylpyrimidines with substituted nitrobenzenes in the presence of selenium catalyst and carbon monoxide has been used to synthesize N-phenyl-N'-methylpyrimidylurea derivatives . These reactions are essential for the development of new therapeutic agents with improved properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, a compound with poor water solubility was reported, which necessitated its delivery in a formulation for biological studies . The crystal structure of a related sulfonamide showed π-π interactions and hydrogen bonding, leading to a three-dimensional network, which could be indicative of the solid-state properties of the compound .

properties

IUPAC Name

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-13-4-10-17(11-5-13)27(24,25)23-16-8-6-15(7-9-16)22-18-12-19(26-3)21-14(2)20-18/h4-12,23H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOCFHFZSJQVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide

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